Methyl 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetate
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Overview
Description
Methyl 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetate is a chemical compound with the molecular formula C11H8BrNO3 and a molecular weight of 282.09 g/mol . It is a derivative of indole, a heterocyclic aromatic organic compound, and contains a bromine atom, a methyl group, and an oxoacetate moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetate typically involves the bromination of 5-methylindole followed by esterification and oxidation reactions. The general synthetic route can be summarized as follows:
Bromination: 5-Methylindole is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position of the indole ring.
Esterification: The brominated intermediate is then subjected to esterification with methyl chloroformate or a similar reagent to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly reagents to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The oxoacetate moiety can be reduced to the corresponding alcohol or further oxidized to carboxylic acids.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetic Acid: A closely related compound with similar chemical properties.
5-Bromoindole: Another brominated indole derivative with different substitution patterns.
Methyl 2-(4-Chloro-5-methyl-3-indolyl)-2-oxoacetate: A chlorinated analog with potentially different reactivity.
Uniqueness
Methyl 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetate is unique due to its specific substitution pattern and the presence of both bromine and oxoacetate groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H10BrNO3 |
---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
methyl 2-(4-bromo-5-methyl-1H-indol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C12H10BrNO3/c1-6-3-4-8-9(10(6)13)7(5-14-8)11(15)12(16)17-2/h3-5,14H,1-2H3 |
InChI Key |
AVDJCFVRCDWAJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC=C2C(=O)C(=O)OC)Br |
Origin of Product |
United States |
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